molecular formula C19H16N2O4 B10892478 (5E)-1-(3,4-dimethylphenyl)-5-(4-hydroxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-1-(3,4-dimethylphenyl)-5-(4-hydroxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B10892478
M. Wt: 336.3 g/mol
InChI Key: UNXBRDNKOVADPS-MHWRWJLKSA-N
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Description

(5E)-1-(3,4-dimethylphenyl)-5-(4-hydroxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is an organic compound that belongs to the class of pyrimidine derivatives These compounds are known for their diverse biological activities and potential applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(3,4-dimethylphenyl)-5-(4-hydroxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of 3,4-dimethylbenzaldehyde with a pyrimidine derivative under basic conditions. The reaction may proceed through the formation of an intermediate Schiff base, followed by cyclization to form the final product. Common reagents used in this synthesis include sodium hydroxide or potassium carbonate as bases, and solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-(3,4-dimethylphenyl)-5-(4-hydroxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups in the pyrimidine ring can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, (5E)-1-(3,4-dimethylphenyl)-5-(4-hydroxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

Biology

In biology, this compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties. Researchers can study its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, derivatives of this compound could be explored for their potential as drugs. The presence of both aromatic and heterocyclic structures suggests it may interact with various biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5E)-1-(3,4-dimethylphenyl)-5-(4-hydroxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione would depend on its specific biological activity. For example, if it exhibits antimicrobial properties, it may inhibit the growth of bacteria by interfering with cell wall synthesis or protein function. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-1-(3,4-dimethylphenyl)-5-(4-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
  • (5E)-1-(3,4-dimethylphenyl)-5-(4-chlorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

Uniqueness

The uniqueness of (5E)-1-(3,4-dimethylphenyl)-5-(4-hydroxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione lies in the presence of the hydroxyl group on the benzylidene moiety, which can participate in hydrogen bonding and other interactions. This feature may enhance its biological activity and make it a more versatile compound for various applications.

Properties

Molecular Formula

C19H16N2O4

Molecular Weight

336.3 g/mol

IUPAC Name

(5E)-1-(3,4-dimethylphenyl)-5-[(4-hydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C19H16N2O4/c1-11-3-6-14(9-12(11)2)21-18(24)16(17(23)20-19(21)25)10-13-4-7-15(22)8-5-13/h3-10,22H,1-2H3,(H,20,23,25)/b16-10+

InChI Key

UNXBRDNKOVADPS-MHWRWJLKSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)O)/C(=O)NC2=O)C

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)O)C(=O)NC2=O)C

Origin of Product

United States

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